molecular formula C19H32O2Sn B12578998 Benzoic acid, 3-(tributylstannyl)- CAS No. 273747-03-8

Benzoic acid, 3-(tributylstannyl)-

Cat. No.: B12578998
CAS No.: 273747-03-8
M. Wt: 411.2 g/mol
InChI Key: OJNHGXZZNPUGNH-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(tributylstannyl)- is an organotin compound with the molecular formula C19H32O2Sn. It is a derivative of benzoic acid where a tributylstannyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(tributylstannyl)- typically involves the stannylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(tributylstannyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as halides and nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and organohalides.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various organotin derivatives .

Scientific Research Applications

Benzoic acid, 3-(tributylstannyl)- has several scientific research applications:

    Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo oxidative addition, reductive elimination, and transmetalation, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(tributylstannyl)- is unique due to the combination of the benzoic acid moiety and the tributylstannyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

3-tributylstannylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,(H,8,9);3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHGXZZNPUGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430939
Record name Benzoic acid, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273747-03-8
Record name Benzoic acid, 3-(tributylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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